1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol
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Overview
Description
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol is a complex organic compound with a unique structure that combines a cyclopropylamino group, a thiadiazole ring, and a phenoxypropanol backbone
Preparation Methods
The synthesis of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethenyl group. The phenoxypropanol backbone is then constructed, and finally, the cyclopropylamino group is added. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and advanced reaction techniques.
Chemical Reactions Analysis
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the ethenyl group, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and thiadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-ethanol
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-butanol
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their chemical and biological properties
Properties
CAS No. |
72578-17-7 |
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Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3-[2-[(E)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H21N3O2S/c1-12-19-20-17(23-12)9-6-13-4-2-3-5-16(13)22-11-15(21)10-18-14-7-8-14/h2-6,9,14-15,18,21H,7-8,10-11H2,1H3/b9-6+ |
InChI Key |
MLLNXSXBQSKHIH-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=NN=C(S1)/C=C/C2=CC=CC=C2OCC(CNC3CC3)O |
Canonical SMILES |
CC1=NN=C(S1)C=CC2=CC=CC=C2OCC(CNC3CC3)O |
Origin of Product |
United States |
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